4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group, a nitrophenyl piperazine moiety, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Piperazine Moiety: The piperazine ring is attached through a nucleophilic substitution reaction, often using a halogenated precursor.
Nitration: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Methanol (CH3OH) with sodium hydroxide (NaOH), halogenated precursors.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group may play a role in its binding affinity, while the piperazine moiety can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-[4-(4-aminophenyl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with an amino group instead of a nitro group.
4-Methoxy-2-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a chloro group instead of a nitro group.
4-Methoxy-2-[4-(4-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy, nitrophenyl, and piperazine moieties provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-16-6-7-19-17(15(16)12-18)21-10-8-20(9-11-21)13-2-4-14(5-3-13)22(23)24/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQPQBGSIUXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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